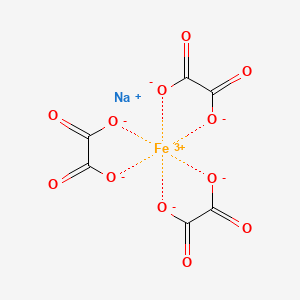
Nickel(II) chloride hydrate
Overview
Description
Nickel(II) chloride hydrate, commonly known as nickel chloride, is a chemical compound with the formula NiCl₂·6H₂O. The anhydrous form is yellow, while the more familiar hydrate is green. This compound is highly deliquescent, meaning it readily absorbs moisture from the air to form a solution. Nickel(II) chloride is a significant source of nickel for chemical synthesis and is widely used in various industrial and laboratory applications .
Mechanism of Action
Target of Action
Nickel(II) chloride hydrate, also known as nickel dichloride hydrate, is primarily used in organic synthesis as a catalyst and a precursor . It plays a significant role in various chemical reactions, particularly in the reduction of alkenes, alkynes, and organic halides .
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. For instance, in combination with lithium aluminum hydride, it serves as a reducing agent for alkenes, alkynes, and organic halides . It can also cleave N-O bonds and open epoxides .
Pharmacokinetics
This compound is a water-soluble compound . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific reactions it catalyzes. For example, its ability to cleave N-O bonds and open epoxides can lead to significant changes in molecular structures . It’s important to note that this compound and other nickel salts have been shown to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy in different environments. Furthermore, its solubility can be influenced by the presence of other substances, such as hydrazine, ethylene glycol, ethanol, and ammonium hydroxide .
Biochemical Analysis
Cellular Effects
It is known to be very toxic and can cause irritation . It is also classified as a carcinogen
Molecular Mechanism
It is known to react with ammonia to make a purple solution and with hydrochloric acid to make a yellow solution
Temporal Effects in Laboratory Settings
The dehydration and decomposition characteristics of Nickel(II) chloride hydrate have been investigated . It is stable up to 400°C, above which dehydrochlorination takes place in the presence of water vapor . The intermediate products of dehydration and decomposition at different temperatures have been characterized .
Dosage Effects in Animal Models
It is known to be very toxic, with a median lethal dose (LD50) of 105 mg/kg in rats
Preparation Methods
Nickel(II) chloride hydrate can be synthesized through several methods:
Laboratory Synthesis: It is typically prepared by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The reaction is as follows[ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]
Industrial Production: Industrially, nickel(II) chloride is produced by the chlorination of nickel metal at high temperatures.
Chemical Reactions Analysis
Nickel(II) chloride hydrate undergoes various chemical reactions:
Oxidation and Reduction: It can be reduced to nickel metal using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution Reactions: Nickel(II) chloride reacts with ammonia to form a purple solution of nickel-ammonia complex. It also reacts with bases to form nickel(II) hydroxide.
Dehydration: Heating nickel(II) chloride hexahydrate results in the loss of water molecules, converting it to the anhydrous form
Scientific Research Applications
Nickel(II) chloride hydrate has numerous applications in scientific research:
Biology: It is employed in cell culture studies to analyze the effects of nickel on cellular processes.
Medicine: Nickel compounds are studied for their potential therapeutic applications and toxicological effects.
Industry: It is used in electroplating, battery manufacturing, and as a precursor for the synthesis of nickel-based composites
Comparison with Similar Compounds
Nickel(II) chloride hydrate can be compared with other similar compounds:
Nickel(II) Bromide (NiBr₂): Yellow in color, adopts a similar structure but with different halide packing.
Nickel(II) Iodide (NiI₂): Black in color, also adopts a similar structure with different halide packing.
Cobalt(II) Chloride (CoCl₂): Similar in structure and properties, but cobalt chloride is blue when hydrated and pink when anhydrous
This compound stands out due to its high solubility in water, its use as a versatile catalyst, and its significant role in various industrial and research applications.
Properties
IUPAC Name |
dichloronickel;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGYAQHDNDUIIQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2NiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333942 | |
| Record name | Nickel(II) chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-20-0, 69098-15-3 | |
| Record name | Nickel chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel(II) chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)


![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)







